A Comprehensive Technical Guide to 5-Bromo-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 5-Bromo-2-methoxynicotinic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 54916-66-4
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-methoxynicotinic acid, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the synthesis of targeted therapeutics, including vasopressin receptor modulators. This guide is designed to not only provide established protocols but also to offer insights into the causal relationships that drive experimental choices in the synthesis and application of this versatile molecule.
Introduction: The Strategic Importance of 5-Bromo-2-methoxynicotinic Acid in Medicinal Chemistry
5-Bromo-2-methoxynicotinic acid, with the CAS number 54916-66-4, is a substituted pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the methoxy group, and the bromine atom. This trifecta of functionality allows for sequential and selective chemical modifications, making it an ideal starting material for the construction of complex, biologically active molecules.
The pyridine core is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. Finally, the methoxy group influences the electronic properties of the pyridine ring and can be a key interaction point with target proteins or be demethylated to reveal a hydroxyl group for further functionalization.
This guide will explore the synthesis of this key intermediate, its detailed properties, and its significant role in the development of novel therapeutics targeting critical signaling pathways.
Synthesis of 5-Bromo-2-methoxynicotinic Acid: A Step-by-Step Protocol and Mechanistic Insights
While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable approach to 5-Bromo-2-methoxynicotinic acid involves the bromination of a suitable 2-methoxynicotinic acid precursor. The following protocol is a representative synthesis, grounded in established chemical principles for the bromination of electron-rich heterocyclic systems.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxynicotinic Acid
Materials:
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2-Methoxynicotinic acid
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid
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Dichloromethane (DCM)
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Ice
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ethanol
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxynicotinic acid (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C in an ice bath.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating the pyridine nitrogen and activating the ring towards electrophilic substitution.
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Bromination: Dissolve N-Bromosuccinimide (NBS, 1.1 equivalents) in dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C. NBS is chosen as the brominating agent for its milder reactivity compared to elemental bromine, which can lead to over-bromination and side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Workup: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the sulfuric acid.
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Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes). The organic layers are combined.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude 5-Bromo-2-methoxynicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.
Causality in Experimental Choices:
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Choice of Brominating Agent: NBS is preferred over Br₂ to control the regioselectivity and minimize the formation of di-brominated byproducts. The reaction is an electrophilic aromatic substitution, and the methoxy group at the 2-position, being an electron-donating group, directs the incoming electrophile (Br+) to the ortho and para positions. The 5-position is electronically favored.
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Role of Sulfuric Acid: The strong acid protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack. However, it also facilitates the in-situ generation of the bromonium ion from NBS, which is the active electrophile.
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Temperature Control: The initial low temperature is crucial to control the reaction rate and prevent unwanted side reactions.
Visualizing the Synthetic Workflow:
Caption: A stepwise workflow for the synthesis of 5-Bromo-2-methoxynicotinic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2-methoxynicotinic acid is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 54916-66-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [1][2] |
| Molecular Weight | 232.03 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Melting Point | 160 °C | [5] |
| Purity | Typically ≥98% | [1][4] |
| Calculated XLogP3-AA | 1.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
Spectroscopic Data Interpretation:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methoxy protons will be a sharp singlet at around δ 3.9-4.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its presence can be confirmed by D₂O exchange.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct carbon signals.[6] The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~165-175 ppm). The carbon atoms of the pyridine ring will appear in the aromatic region (δ ~110-160 ppm), with the carbon attached to the bromine being significantly shielded. The methoxy carbon will be observed in the upfield region (δ ~55-60 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺) and M+2⁺ in an approximate 1:1 ratio. The exact mass can be used to confirm the elemental composition.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
5-Bromo-2-methoxynicotinic acid is a highly sought-after intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility is particularly prominent in the development of modulators for G-protein coupled receptors (GPCRs).
Synthesis of Vasopressin V1b Receptor Antagonists for Stress-Related Disorders
The vasopressin V1b receptor is predominantly expressed in the anterior pituitary and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[7][8][9] Overactivation of the HPA axis is implicated in the pathophysiology of depression and anxiety.[8] Consequently, antagonists of the V1b receptor are being investigated as novel treatments for these disorders.[8]
5-Bromo-2-methoxynicotinic acid is a key starting material for the synthesis of potent and selective V1b receptor antagonists, such as Nelivaptan . The synthesis typically involves the amidation of the carboxylic acid group of 5-Bromo-2-methoxynicotinic acid with a complex amine, followed by further modifications.
Caption: Synthetic utility of 5-Bromo-2-methoxynicotinic acid for V1b antagonists.
Signaling Pathway of the Vasopressin V1b Receptor
The V1b receptor is a Gq/11-coupled GPCR.[10] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change that activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, a key event in the stress response. V1b antagonists block this pathway by preventing AVP from binding to the receptor.
Caption: The V1b receptor signaling cascade and its inhibition by antagonists.
Synthesis of Vasopressin V2 Receptor Agonists for Nocturia
The vasopressin V2 receptor, primarily located in the kidney collecting ducts, is a Gs-coupled GPCR that regulates water reabsorption.[10] Agonists of the V2 receptor are used to treat conditions like nocturia (excessive urination at night) by promoting water retention.
5-Bromo-2-methoxynicotinic acid also serves as a crucial precursor in the synthesis of selective V2 receptor agonists, such as Fedovapagon .[11] The synthetic strategy again leverages the reactivity of the carboxylic acid and the bromine atom for the construction of the final drug molecule.
Signaling Pathway of the Vasopressin V2 Receptor
Upon AVP binding, the V2 receptor activates the Gs protein, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2 to the apical membrane of the collecting duct cells, increasing water permeability and reabsorption from the urine back into the bloodstream. V2 receptor agonists mimic the action of AVP to initiate this cascade.
Caption: The V2 receptor signaling pathway leading to water reabsorption.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-methoxynicotinic acid. It is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
5-Bromo-2-methoxynicotinic acid is a testament to the power of well-designed building blocks in accelerating drug discovery. Its unique combination of reactive sites provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated by its pivotal role in the development of vasopressin receptor modulators, this compound offers medicinal chemists a reliable and versatile tool for accessing novel chemical space and developing innovative therapies for a range of challenging diseases. The continued exploration of its synthetic potential is sure to yield further breakthroughs in the field of drug development.
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